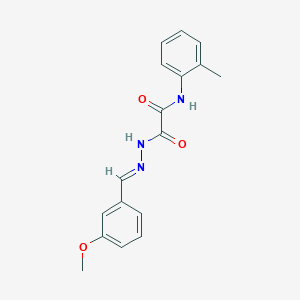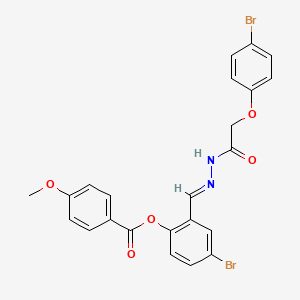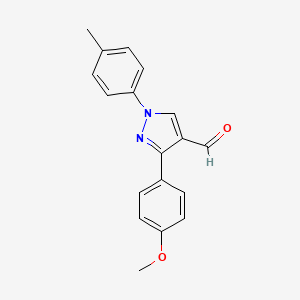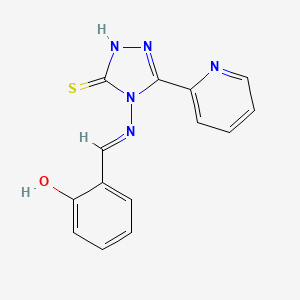
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxybenzylidene group, a hydrazino group, and an oxoacetamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
準備方法
The synthesis of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
When compared to similar compounds, 2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds may include:
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(phenyl)-2-oxoacetamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and interactions.
特性
CAS番号 |
330639-13-9 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-6-3-4-9-15(12)19-16(21)17(22)20-18-11-13-7-5-8-14(10-13)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChIキー |
WHLVATBEVHKCPX-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)



![(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016177.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016196.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)
![ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12016212.png)

